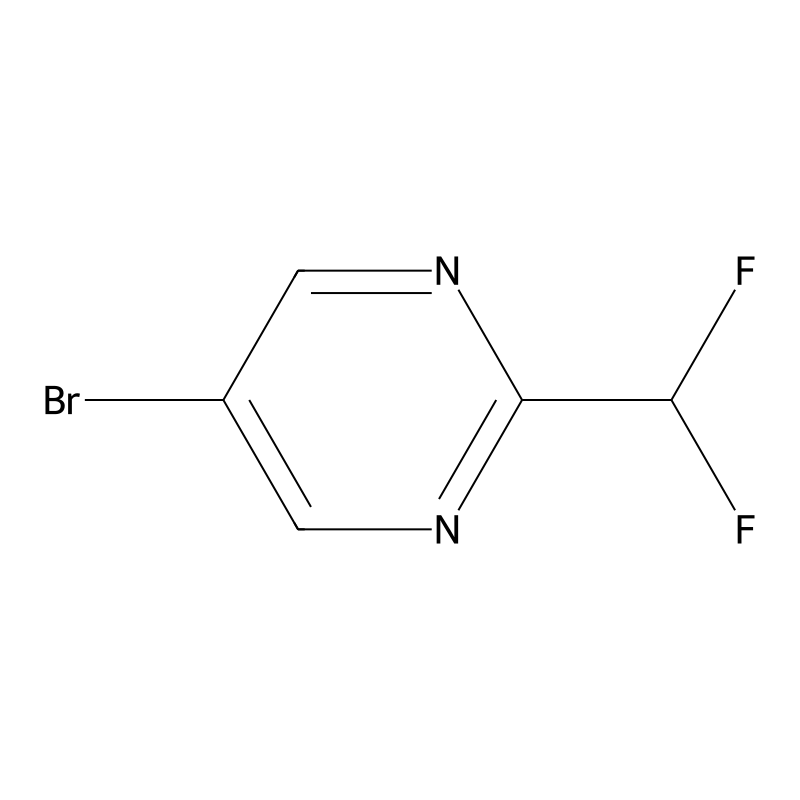5-Bromo-2-(difluoromethyl)pyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Bromo-2-(difluoromethyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a bromine atom and a difluoromethyl group. Its molecular formula is , and it has a molecular weight of approximately 201.99 g/mol. The compound features a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3, which is typical for pyrimidines, and the presence of halogen substituents can significantly influence its chemical properties and reactivity.
Typical Reactions:
- Nucleophilic Substitution: The bromine can be replaced by various nucleophiles under appropriate conditions.
- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
- Fluorination Reactions: The difluoromethyl group can be modified through various fluorination techniques, potentially altering its biological activity.
Compounds containing pyrimidine rings, particularly those with halogen substitutions like bromine and fluorine, have been studied for their biological activities. 5-Bromo-2-(difluoromethyl)pyrimidine has shown potential as an anticancer agent and may also exhibit activity against various pathogens.
Mechanisms of Action:
- Inhibition of Enzymatic Activity: Similar compounds have been reported to inhibit specific kinases or enzymes involved in cancer progression.
- Antimicrobial Properties: The presence of halogens often enhances the antimicrobial efficacy of compounds.
Several methods exist for synthesizing 5-Bromo-2-(difluoromethyl)pyrimidine, typically involving halogenation or substitution reactions.
Common Synthesis Routes:
- Halogenation of Pyrimidines: Starting from 2-(difluoromethyl)pyrimidine, bromination can be achieved using bromine in an appropriate solvent such as acetic acid.
- Substitution Reactions: Using suitable reagents like potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) allows for the introduction of the difluoromethyl group onto the pyrimidine ring.
5-Bromo-2-(difluoromethyl)pyrimidine has applications in medicinal chemistry and drug development, particularly as a building block for synthesizing pharmaceuticals targeting cancer and infectious diseases. Its unique structure allows it to serve as an intermediate in the synthesis of more complex molecules.
Potential
Several compounds share structural similarities with 5-Bromo-2-(difluoromethyl)pyrimidine, primarily other halogenated pyrimidines. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromo-2-(trifluoromethyl)pyrimidine | Structure | Contains trifluoromethyl instead of difluoromethyl; known for higher lipophilicity. |
| 4-Bromo-2-(difluoromethyl)pyrimidine | Structure | Bromine at position 4 may alter its biological activity profile. |
| 2-Amino-5-bromo-pyrimidin-4-one | Structure | Contains an amino group that may enhance solubility and reactivity. |
Each compound exhibits unique characteristics that influence its reactivity and biological activity, making them valuable for different applications in medicinal chemistry.
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








